Iodohippurate sodium dihydrate
Description
Historical Trajectories in Radiopharmaceutical Development for Renal Studies
The journey to modern renal imaging is marked by a progressive search for safer and more effective agents. The development of iodohippurate sodium was a significant milestone in this narrative.
The concept of using radiotracers for diagnostic procedures began in the 1920s and 1930s. snmjournals.org The first specific method for evaluating kidney disease noninvasively was the radioisotope renogram, introduced in 1956 by Taplin et al. pharmacylibrary.com This early technique used agents like iodine-131 (B157037) labelled Diodrast and later, mercury-labelled compounds such as Chlormerodrin (Hg-203), which were eventually deemed suboptimal due to high radiation doses or poor imaging characteristics. wikipedia.orgsnmjournals.orgnih.gov The need for an agent that could be efficiently cleared by the kidneys to provide dynamic functional information led researchers to seek alternatives. pharmacylibrary.com
The field of nuclear medicine experienced significant growth with the advent of new technologies and radiotracers. iaea.org A pivotal moment came in 1960 when Tubis and colleagues developed ¹³¹I-ortho-iodohippurate (OIH), or Hippuran. pharmacylibrary.com This compound was structurally similar to para-aminohippuric acid (PAH), a substance known to be cleared efficiently by the renal tubules, but had the advantage of being easily labeled with radioiodine. pharmacylibrary.com The introduction of ¹³¹I-OIH coincided with the broader expansion of nuclear medicine, which included the development of the gamma camera and, later, technetium-99m (⁹⁹ᵐTc)-based agents for various organ systems. nih.gov For over three decades, ¹³¹I-OIH was the preferred radiopharmaceutical for assessing renal function. pharmacylibrary.com
Foundational Role and Continued Significance in Renal Function Assessment
Iodohippurate sodium became the cornerstone for dynamic renal function studies for a significant period. When labeled with a radioisotope such as iodine-131 or iodine-125, it serves as a powerful diagnostic agent. nih.govnih.gov The compound is almost exclusively eliminated by the kidneys, primarily through tubular secretion, with a smaller fraction cleared by glomerular filtration. ontosight.aipharmacylibrary.com This physiological handling makes it an excellent tool for measuring effective renal plasma flow (ERPF), a key indicator of kidney health. ontosight.aincats.io
The use of radio-iodinated hippuran in a procedure known as a renogram allows clinicians to generate time-activity curves that depict renal blood flow, tubular function, and urinary excretion. wikipedia.orgnih.gov This provides valuable information for diagnosing conditions like renal artery stenosis and ureteral obstruction. nih.gov While newer agents, notably ⁹⁹ᵐTc-MAG3 (mercaptoacetyltriglycine), have largely supplanted iodohippurate since the late 1980s due to better image quality and lower radiation exposure, the historical significance of iodohippurate remains. wikipedia.orgnih.gov It is still regarded as a benchmark against which newer renal radiopharmaceuticals are compared. ncats.io
Classification within Iodinated Radiopharmaceuticals and Organic Compound Classes
Iodohippurate sodium dihydrate holds a specific place in chemical and pharmaceutical taxonomies. It is classified as a diagnostic radiopharmaceutical agent used for renal system imaging. drugbank.comnih.gov
From a chemical standpoint, it is an organic compound belonging to the class of hippuric acids. drugbank.com These are characterized by a benzoyl group attached to the N-terminus of a glycine (B1666218) molecule. drugbank.com More specifically, it is the monosodium salt of N-(2-iodobenzoyl)-glycine and exists in a dihydrate form. ontosight.aimedkoo.com
Table 1: Chemical Properties of this compound
| Property | Value |
| Chemical Name | Glycine, N-(2-iodobenzoyl)-, monosodium salt, dihydrate ontosight.ai |
| Synonyms | Hippuran, O-iodohippurate sodium dihydrate ontosight.ai |
| Molecular Formula | C₉H₈INNaO₃·2H₂O ontosight.ai |
| Molecular Weight | ~397.12 g/mol ontosight.ai |
| Organic Class | Hippuric Acids drugbank.com |
| Parent Compound | Hippuric Acid (N-benzoylglycine) drugbank.com |
Table 2: Pharmaceutical Classification of Iodohippurate Sodium
| Classification System | Category | Sub-category |
| DrugBank | Diagnostic Radiopharmaceuticals | Renal System drugbank.com |
| WHO ATC | Various | Diagnostic radiopharmaceuticals, Renal system nih.gov |
| MeSH | Radiopharmaceuticals | Iodohippuric Acid nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-[(2-iodobenzoyl)amino]acetate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8INO3.Na.2H2O/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13;;;/h1-4H,5H2,(H,11,14)(H,12,13);;2*1H2/q;+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJNBVXUJNOEQS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])I.O.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11INNaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5990-94-3 | |
| Record name | Iodohippurate sodium dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005990943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IODOHIPPURATE SODIUM DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/911OMR805P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic and Preparative Methodologies for Iodohippurate Sodium Dihydrate
Chemical Synthesis Pathways and Derivatization Processes
The foundational molecule for Iodohippurate Sodium Dihydrate is o-iodohippuric acid. The synthesis of o-iodohippuric acid is a crucial first step, which is then followed by its conversion to the sodium salt dihydrate.
The synthesis of o-iodohippuric acid typically involves the acylation of glycine (B1666218) with o-iodobenzoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, forms the amide bond that characterizes the hippuric acid structure. The general steps of this synthesis are outlined below:
Preparation of o-iodobenzoyl chloride: This can be synthesized from o-iodobenzoic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂).
Acylation of glycine: Glycine is dissolved in an alkaline solution, typically sodium hydroxide, to deprotonate the amino group, making it a more effective nucleophile. o-iodobenzoyl chloride is then added to the solution, leading to the formation of o-iodohippuric acid.
Purification of o-iodohippuric acid: The resulting o-iodohippuric acid can be purified by recrystallization to remove any unreacted starting materials or byproducts.
Once pure o-iodohippuric acid is obtained, it is converted to its sodium salt. This is achieved by reacting the acid with a stoichiometric amount of a sodium base, such as sodium hydroxide or sodium bicarbonate, in an aqueous solution. The subsequent crystallization from the aqueous solution at controlled temperatures yields the dihydrate form, this compound.
Derivatization processes for iodohippurate are primarily focused on modifying the molecule to enhance its properties for radiolabeling or to alter its biological behavior. While the core iodohippurate structure is generally maintained for its renal excretion characteristics, derivatization can be explored for research purposes. Examples of potential derivatization could include modifications to the carboxylic acid or the aromatic ring, though such derivatives are not in common clinical use for renal imaging.
Radiosynthesis and Radiolabeling Strategies for Isotopic Integration
The clinical utility of iodohippurate lies in its radiolabeled form. The integration of radioactive iodine isotopes into the o-iodohippuric acid molecule is a critical step in producing the final radiopharmaceutical. The primary method for this is isotopic exchange, which takes advantage of the existing iodine atom in the molecule.
Isotopic exchange reactions involve the substitution of the stable iodine-127 atom in o-iodohippurate with a radioactive isotope of iodine. This is typically carried out by heating the non-radioactive o-iodohippurate with a solution of radioactive sodium iodide (Na¹²³I, Na¹³¹I, or Na¹²⁵I). The efficiency of the exchange is influenced by factors such as temperature, pH, and the presence of a reducing agent to prevent oxidation of the iodide.
Incorporation of Specific Iodine Radioisotopes (e.g., I-123, I-131, I-125)
The choice of iodine radioisotope for labeling iodohippurate depends on the intended clinical application, with each isotope offering different physical properties in terms of half-life and radiation emission.
Incorporation of I-131: Sodium iodohippurate (¹³¹I) was one of the earliest and most widely used radiopharmaceuticals for renal function studies. wikipedia.org The labeling process involves an isotopic exchange reaction where o-iodohippuric acid is heated with carrier-free Na¹³¹I in an aqueous solution. The radiochemical purity of the final product is crucial, as the presence of free ¹³¹I-iodide can lead to inaccurate renal clearance measurements. nih.gov Quality control is typically performed using thin-layer chromatography to ensure that the radiochemical purity is high, often exceeding 95%. richtlijnendatabase.nl
Incorporation of I-123: Due to its more favorable physical characteristics, including a shorter half-life (13.2 hours) and a principal gamma photon energy of 159 keV, ¹²³I-iodohippurate provides higher quality images with a lower radiation dose to the patient compared to its ¹³¹I-labeled counterpart. wikipedia.org The preparation of ¹²³I-labeled sodium o-iodohippurate also relies on isotopic exchange. pharmaexcipients.com The final product is a sterile, aqueous solution that may contain a preservative or stabilizer.
Incorporation of I-125: While less common for in vivo imaging due to its longer half-life (approximately 59.4 days) and lower energy photon emission, ¹²⁵I-iodohippurate can be used in research and in vitro assays. The labeling can be achieved through similar isotopic exchange methods as with I-131 and I-123. A patent for radio-labeled m-iodohippuric acid describes a process applicable to I-125, I-131, and I-123, which involves heating the inactive compound with the respective radioactive sodium iodide. google.com
The following table summarizes the properties of the commonly used iodine radioisotopes for labeling hippuran:
| Radioisotope | Half-life | Principal Photon Energy | Primary Application |
| I-131 | 8.02 days | 364 keV | Renal function studies |
| I-123 | 13.2 hours | 159 keV | High-resolution renal imaging |
| I-125 | 59.4 days | 35 keV | In vitro assays and research |
Development and Production of Radiopharmaceutical Kits
To facilitate the convenient and routine preparation of radiolabeled iodohippurate in a clinical setting, radiopharmaceutical kits have been developed. These kits typically contain the non-radioactive ingredients in a sterile, lyophilized (freeze-dried) form. researchgate.net The radiopharmacist then adds the radioactive sodium iodide solution (e.g., Na¹³¹I or Na¹²³I) to the kit vial to reconstitute the mixture and initiate the radiolabeling reaction.
A typical freeze-dried kit for preparing radioiodinated hippuran would contain:
o-Iodohippuric acid: The precursor molecule for radiolabeling.
Bulking agent: To provide structure to the lyophilized cake (e.g., mannitol). nih.gov
Stabilizers: To prevent degradation of the compound during freeze-drying and storage.
Buffers: To maintain the optimal pH for the labeling reaction upon reconstitution. nih.gov
The development of these kits involves optimizing the formulation to ensure high radiochemical purity and stability of the final product. nih.gov Freeze-drying is a critical step in the production of these kits as it allows for a long shelf-life and ease of use. The final reconstituted product is a sterile solution ready for intravenous administration. richtlijnendatabase.nlrichtlijnendatabase.nl
| Component | Function | Example |
| Active Pharmaceutical Ingredient | Precursor for radiolabeling | o-Iodohippuric acid |
| Bulking Agent | Provides structure to the lyophilized cake | Mannitol |
| Stabilizer | Prevents degradation | Ascorbic acid |
| Buffer | Maintains optimal pH | Phosphate or citrate buffer |
Advanced Analytical Techniques and Quality Assurance in Radiopharmaceutical Research
Methodologies for Radiochemical Purity Determination
Radiochemical purity is a critical quality attribute of a radiopharmaceutical, defined as the proportion of the total radioactivity that is present in the desired chemical form. For Iodohippurate Sodium radiopharmaceuticals, common radiochemical impurities include free radioiodide and related radioiodinated compounds such as o-iodobenzoic acid. nih.gov The presence of these impurities can compromise the diagnostic accuracy of the renal scan and lead to unnecessary radiation exposure to non-target organs, particularly the thyroid. nih.govnih.gov
Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography, Thin-Layer Chromatography)
Chromatographic methods are the cornerstone for determining the radiochemical purity of Iodohippurate Sodium radiopharmaceuticals.
High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution and sensitivity for the separation and quantification of the active radiopharmaceutical from its potential impurities. The United States Pharmacopeia (USP) monograph for Iodohippurate Sodium I 123 Injection outlines a specific HPLC method for this purpose. uspbpep.comdrugfuture.com This method typically employs a reversed-phase column (e.g., packing L11) with a mobile phase consisting of a mixture of water, methanol, and glacial acetic acid. drugfuture.com A UV detector set at 265 nm is used for the detection of the non-radioactive components, while a radioactivity detector is used to quantify the radiolabeled species. drugfuture.com The retention time of the main peak in the radio-chromatogram is compared with that of a non-radioactive o-Iodohippuric Acid reference standard to confirm its identity. drugfuture.com
Thin-Layer Chromatography (TLC): TLC is a widely used, simpler, and more rapid chromatographic technique for routine quality control of Iodohippurate Sodium radiopharmaceuticals. nih.gov The European Pharmacopoeia provides detailed TLC methods for assessing the radiochemical purity of both Sodium Iodohippurate (¹²³I) Injection and Sodium Iodohippurate (¹³¹I) Injection. richtlijnendatabase.nlrichtlijnendatabase.nl These methods specify the use of silica (B1680970) gel plates as the stationary phase and a mobile phase composed of a mixture of toluene, butanol, glacial acetic acid, and water. richtlijnendatabase.nlrichtlijnendatabase.nl This system effectively separates the desired radioiodinated hippuran from impurities like free iodide and 2-iodobenzoic acid. richtlijnendatabase.nl The distribution of radioactivity on the developed TLC plate is then determined using a suitable radiation detector. richtlijnendatabase.nl
Below is an interactive data table summarizing typical chromatographic conditions for radiochemical purity testing of Iodohippurate Sodium radiopharmaceuticals.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) |
| Stationary Phase | Reversed-phase packing L11 (e.g., C18) drugfuture.com | Silica gel GF254 plate richtlijnendatabase.nlrichtlijnendatabase.nl |
| Mobile Phase | Water, methanol, and glacial acetic acid (e.g., 75:25:1 v/v/v) drugfuture.com | Toluene, butanol, glacial acetic acid, and water (e.g., 80:20:4:1 v/v/v/v) richtlijnendatabase.nlrichtlijnendatabase.nl |
| Detection | UV detector (265 nm) and radioactivity detector drugfuture.com | UV light (254 nm) and radioactivity scanner richtlijnendatabase.nlrichtlijnendatabase.nl |
| Typical Acceptance Criteria | ≥ 97.0% of total radioactivity as Iodohippurate Sodium uspbpep.comdrugfuture.com | ≥ 96% as 2-[¹²³I]iodohippuric acid richtlijnendatabase.nl |
| Common Impurities Detected | Free radioiodide, other radioiodinated compounds drugfuture.com | Free radioiodide (Impurity C), 2-iodobenzoic acid (Impurity D) richtlijnendatabase.nl |
Radionuclidic Purity Characterization
Radionuclidic purity is defined as the percentage of the total radioactivity that is present as the desired radionuclide. For Iodohippurate Sodium radiopharmaceuticals, this means ensuring that the radioactivity originates primarily from either Iodine-123 or Iodine-131 (B157037), depending on the product. The presence of other radionuclidic impurities can lead to a higher radiation dose to the patient and may degrade image quality.
The primary technique for determining radionuclidic purity is gamma-ray spectroscopy . uspbpep.comdrugfuture.com This method uses a high-purity germanium (HPGe) detector to identify and quantify the gamma-emitting radionuclides present in the sample. The gamma-ray spectrum of the radiopharmaceutical is compared to that of a known standard of the specified radionuclide. uspbpep.comdrugfuture.com
For Iodohippurate Sodium I 123 Injection , the principal gamma photopeak should be at 159 keV. uspbpep.comdrugfuture.com Potential radionuclidic impurities can arise from the production method of Iodine-123. For instance, when produced via the proton bombardment of Xenon-124, impurities such as Tellurium-121, Technetium-95, Technetium-96, and Cobalt-57 have been identified. iaea.orgnih.gov
For Iodohippurate Sodium I 131 Injection , the major photopeak is at 0.364 MeV. uspbpep.comdrugfuture.com
The following table summarizes the key aspects of radionuclidic purity characterization for Iodohippurate Sodium radiopharmaceuticals.
| Radionuclide | Principal Photon Energy | Common Production Method | Potential Radionuclidic Impurities |
| Iodine-123 | 159 keV uspbpep.comdrugfuture.com | ¹²⁴Xe(p,2n)¹²³Cs → ¹²³Xe → ¹²³I nordion.com | Iodine-124, Tellurium-121, Technetium-95, Technetium-96, Cobalt-57 iaea.orgnih.gov |
| Iodine-131 | 0.364 MeV uspbpep.comdrugfuture.com | ¹³⁰Te(n,γ) → ¹³¹Te → ¹³¹I nordion.com | Iodine-130 nordion.com |
Adherence to Pharmacopoeial Standards and Regulatory Research Frameworks
The quality control of Iodohippurate Sodium radiopharmaceuticals is strictly governed by monographs in major pharmacopoeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.). These monographs provide a comprehensive set of tests and acceptance criteria to ensure the quality, safety, and efficacy of the final product.
The USP monographs for "Iodohippurate Sodium I 123 Injection" and "Iodohippurate Sodium I 131 Injection" specify requirements for:
Assay: The labeled amount of I-123 or I-131 must be between 90.0% and 110.0%. uspbpep.comdrugfuture.comuspbpep.com
pH: The pH of the injection should be between 7.0 and 8.5. uspbpep.comdrugfuture.comuspbpep.com
Radiochemical Purity: Not less than 97.0% of the total radioactivity shall be present as iodohippurate sodium. Other chemical forms of radioactivity should not exceed 3.0%. uspbpep.comdrugfuture.comuspbpep.com
Radionuclide Identification: The gamma-ray spectrum must be identical to that of a known standard of the respective radionuclide. uspbpep.comdrugfuture.comuspbpep.com
Bacterial Endotoxins: The endotoxin (B1171834) content must not exceed a specified limit. uspbpep.comdrugfuture.comuspbpep.com
The European Pharmacopoeia has similar monographs for "Sodium Iodohippurate (¹²³I) Injection" and "Sodium Iodohippurate (¹³¹I) Injection". The requirements are largely harmonized with the USP, with specific limits for radiochemical impurities such as free iodide (≤ 2%) and 2-iodobenzoic acid (≤ 2%) for the I-123 formulation. richtlijnendatabase.nl A study validating the preparation of individual doses of (¹³¹I)-hippuran demonstrated that all tested batches had radiochemical purity values greater than the European Pharmacopoeia requirement of >96%. nih.gov
Investigations into Radiopharmaceutical Stability and Integrity
The stability of a radiopharmaceutical is the extent to which it retains its original properties during storage and use. For Iodohippurate Sodium radiopharmaceuticals, instability can lead to the formation of radiochemical impurities, primarily free radioiodide, which can compromise the quality of the diagnostic procedure.
Several factors can affect the stability of radioiodinated hippuran, including storage temperature and the presence of light. Research has shown that there can be considerable differences in the radiochemical purity of commercial hippuran preparations during storage. nih.gov One study found that some preparations contained greater than 2% of free iodide before their expiration date. nih.gov Another study on the stability of ¹³¹I-Hippuran found that the labeled compound was very stable for up to 21 days when stored at either room temperature or in a refrigerator (2-8 °C), with the radiochemical purity remaining above 95%. researchgate.net
The main degradation products observed during stability studies of radioiodinated hippuran are free radioiodide and labeled o-iodobenzoic acid. nih.gov The formation of these impurities is often a result of radiolysis, the process by which ionizing radiation causes the decomposition of the compound. The dilution of concentrated (¹³¹I)-hippuran with saline or phosphate-buffered saline has been shown to be a valid procedure that does not compromise the radiopharmaceutical's quality and can facilitate the preparation of individual doses. nih.gov
The table below presents a summary of stability findings for Iodohippurate Sodium radiopharmaceuticals.
| Storage Condition | Duration | Key Findings | Reference |
| Room Temperature | 21 days | Stable pH and radiochemical purity >95% for ¹³¹I-Hippuran. | researchgate.net |
| Refrigerated (2-8 °C) | 21 days | Stable pH and radiochemical purity >95% for ¹³¹I-Hippuran. | researchgate.net |
| Various commercial preparations | Until expiration date | Significant variability in free iodide content (0-4.6%) among different manufacturers. | nih.gov |
Mechanistic Investigations of Renal Transport and Clearance of Iodohippurate Sodium Dihydrate
Elucidation of Renal Excretion Mechanisms
The elimination of Iodohippurate sodium dihydrate from the body is a rapid process predominantly carried out by the renal system. richtlijnendatabase.nl After intravenous administration, the compound is efficiently cleared from the bloodstream and excreted into the urine through a combination of two primary renal mechanisms: glomerular filtration and active tubular secretion. richtlijnendatabase.nlrichtlijnendatabase.nl The dominant pathway for its excretion is tubular secretion, which accounts for approximately 80% of its total renal clearance, while glomerular filtration contributes the remaining 20%. richtlijnendatabase.nlrichtlijnendatabase.nl This efficient dual-excretion pathway underlies its utility in assessments of renal function.
| Mechanism | Contribution to Total Renal Clearance | Description |
|---|---|---|
| Renal Tubular Secretion | ~80% | Active transport of the compound from the peritubular capillaries into the tubular fluid of the nephron. |
| Glomerular Filtration | ~20% | Passive filtration of the unbound fraction of the compound from the blood in the glomerulus into the Bowman's capsule. |
Glomerular filtration is the process by which the kidneys filter waste and excess fluid from the blood. For Iodohippurate, this pathway contributes about 20% of its total renal excretion. richtlijnendatabase.nlrichtlijnendatabase.nl The process is passive and depends on the filtration of unbound drug molecules through the glomerulus. unil.ch A significant portion of iodohippurate in the blood, approximately 70%, is reversibly bound to plasma proteins, and about 30% is loosely associated with erythrocytes. richtlijnendatabase.nl Only the unbound, or free, fraction of the compound in the plasma is available for filtration at the glomerulus.
The primary mechanism for the removal of iodohippurate from the blood is renal tubular secretion, which accounts for about 80% of its clearance. richtlijnendatabase.nlrichtlijnendatabase.nl This active transport process occurs in the proximal tubules of the nephron and is responsible for the high efficiency with which the kidneys clear this compound from the circulation. unil.ch The maximum rate of tubular excretion for iodohippurate is approximately 76 mg/min. richtlijnendatabase.nl This active secretion is characteristic of how the kidney handles many organic anions.
The active secretion of iodohippurate into the renal tubules is mediated by a family of proteins known as Organic Anion Transporters (OATs). nih.govnih.gov These transporters are located on the basolateral membrane of the proximal tubule cells, which faces the blood supply. nih.gov Specifically, OAT1 (SLC22A6) and OAT3 (SLC22A8) are the primary transporters responsible for the uptake of a wide range of organic anions, including iodohippurate, from the blood into the tubular cells. nih.govnih.gov
The transport mechanism is a form of tertiary active transport. youtube.com It is indirectly powered by the sodium gradient maintained by the Na+/K+-ATPase pump on the basolateral membrane. This gradient drives the uptake of dicarboxylates (like alpha-ketoglutarate) into the cell via a sodium-dicarboxylate cotransporter. The subsequent efflux of these dicarboxylates out of the cell, down their concentration gradient, provides the energy for the OATs to import organic anions like iodohippurate into the cell against their concentration gradient. youtube.com The action of these transporters can be inhibited by other substances, such as probenecid (B1678239), which competes for the same transport mechanism and thereby decreases the kidney's uptake of iodohippurate. richtlijnendatabase.nl
Pathways of Renal Tubular Secretion
Physiological and Pathophysiological Factors Influencing Renal Clearance Kinetics
The kinetics of iodohippurate renal clearance are not static and can be influenced by a variety of physiological and pathophysiological conditions. These factors can alter renal blood flow, glomerular filtration rate, and the efficiency of tubular secretion. nih.gov
Key factors include:
Patient Hydration: Dehydration can lead to abnormal iodohippurate renograms, particularly in sensitive kidneys such as those that have been transplanted. richtlijnendatabase.nlnih.gov
Renal Function: The extent of any renal impairment and the specific nature of a kidney disease significantly impact the rate of excretion. richtlijnendatabase.nlrichtlijnendatabase.nl In cases of severe renal impairment, the typical renal excretion pathway is compromised, and alternative routes like hepatobiliary excretion may increase from less than 0.4% to as high as 5%. richtlijnendatabase.nl
Renal Blood Flow: The clearance of actively secreted drugs like iodohippurate is dependent on the rate of blood flow to the kidneys. richtlijnendatabase.nlslideshare.net
Drug Interactions: Various medications can modify renal hemodynamics or directly compete for transport mechanisms, thereby altering iodohippurate clearance. richtlijnendatabase.nl For instance, diuretics, ACE inhibitors, and dopamine (B1211576) can change renal blood flow, while probenecid directly inhibits tubular secretion. richtlijnendatabase.nl Iodinated contrast agents and certain drugs like cisplatin (B142131) can induce tubulopathies that reduce the extraction fraction. richtlijnendatabase.nl
| Drug | Effect on Effective Renal Plasma Flow (ERPFhip) | Effect on Renal Blood Flow (RBFprobe) | Effect on Renal Hippurate Extraction (Ehip) |
|---|---|---|---|
| Enalaprilate | +26% | +44% | -5% |
| Dopamine | +16% | +33% | -7% |
| Norepinephrine | +2% (NS) | +18% | Not specified |
| Nitroprusside | +14% | +13% (NS) | Not specified |
| Indomethacin | -8% | -7% (NS) | Not specified |
| Angiotensin II | -19% | -26% | +5% |
Data adapted from a study in conscious dogs comparing hippurate clearance to a flow probe technique. documentsdelivered.com (NS = Not Significant)
Research on Abnormalities in Renal Transport Phenomena
Research has identified specific abnormalities in the renal transport of iodohippurate, particularly in certain disease states. A notable example comes from studies of patients with essential hypertension. nih.govportlandpress.com In a study of 312 hypertensive patients, while 59% had normal results, a characteristic abnormality of iodohippurate transport was observed in 10% of the patients. nih.gov
This abnormality was primarily seen in individuals with severe hypertension and was characterized by a wider than normal variation in the transit times of iodohippurate through the kidney. nih.govportlandpress.com This finding suggests a non-uniformity in the function of different nephron populations, potentially related to variations in the reabsorption of filtrate. portlandpress.com This particular renographic abnormality was often found to be reversible with antihypertensive treatment. nih.govportlandpress.com
Academic Research Applications and Methodological Advancements Utilizing Iodohippurate Sodium Dihydrate
Quantitative Renography and Effective Renal Plasma Flow (ERPF) Determination in Research Settings
Quantitative renography using radiolabeled iodohippurate is a fundamental research method for assessing renal function. The time-activity curves generated provide detailed information on renal uptake, transit, and excretion. A key application in research is the determination of Effective Renal Plasma Flow (ERPF), a critical measure of kidney function.
The clearance of ortho-iodohippurate (OIH) from the plasma is a well-established research standard for ERPF measurement. Methodologies often involve calculating plasma clearance using formulas like that of Tauxe and coworkers, which may utilize a single plasma sample taken at a specific time point, such as 44 minutes post-injection, to derive the ERPF value. nih.gov This technique has been applied in studies involving diverse subject groups, including healthy individuals and those with various renal conditions, to establish normative data and investigate pathophysiological changes in renal blood flow. nih.gov
Functional Assessment in Defined Renal Pathological Conditions
Iodohippurate-based renography has been instrumental in research aimed at understanding the functional consequences of specific kidney diseases.
In research settings, iodohippurate renography is used to evaluate the functional impact of urinary tract obstruction. Studies have utilized this method to assess changes in renal transit times and excretory patterns in conditions such as hydronephrosis. nih.gov A prolonged pelvic transit time, as determined by deconvolution analysis of the renogram, can indicate a resistance to outflow characteristic of obstructive uropathy. nih.gov This provides researchers with a quantitative method to study the severity and progression of obstructive conditions.
Iodohippurate sodium labeled with I-131 has been utilized in the diagnosis and research of vesicoureteric reflux (VUR). nih.gov The underlying research technique is radionuclide cystography (RNC), which involves the administration of a radiopharmaceutical to image the bladder and ureters. nih.gov This method is highly sensitive and can detect reflux volumes as low as 1 ml. nih.gov The procedure allows for the continuous monitoring of the urinary tract during bladder filling and voiding, enabling researchers to identify and grade the severity of reflux, which can be crucial in studies investigating the long-term effects of VUR on renal function and the development of renal scarring. nih.govnuclmed.gr
The role of iodohippurate renography extends to the investigation of renovascular hypertension, a condition caused by the narrowing of arteries supplying the kidneys. Research studies have employed this technique to identify functional discrepancies between the kidneys, which may be indicative of a unilateral renovascular disorder. researchgate.net Time-activity curves can reveal delayed uptake and excretion in the affected kidney, providing researchers with functional data to correlate with anatomical findings from other imaging modalities. These studies have been part of broader research efforts to understand the pathophysiology of renovascular disease. nih.govresearchgate.net
Differential Kidney Function Studies and Split Renal Function Analysis
A significant application of iodohippurate in academic research is the determination of differential or split renal function. By analyzing the relative uptake of the radiotracer by each kidney during the early phase of a renogram, researchers can accurately calculate the contribution of each kidney to total renal function. This quantitative assessment is vital in unilateral kidney disease research. Comparative studies have shown a high correlation (r = 0.97) in relative renal function measurements between iodohippurate and newer radiopharmaceuticals, validating its continued use as a reliable standard in research contexts. nuclmed.grresearchgate.net This allows for precise monitoring of individual kidney function over time or in response to therapeutic interventions in a research setting.
Comparative Research with Alternative Renal Imaging Radiopharmaceuticals
Iodohippurate sodium (OIH) has served as a benchmark against which newer renal radiopharmaceuticals are compared. Extensive research has been conducted to validate agents like Technetium-99m mercaptoacetyltriglycine (99mTc-MAG3) and Technetium-99m diethylenetriaminepentaacetic acid (99mTc-DTPA).
These comparative studies meticulously analyze various pharmacokinetic parameters. For instance, the plasma clearance of 99mTc-MAG3 is consistently shown to be lower than that of OIH. nih.gov However, due to factors like higher plasma protein binding, its plasma concentration is higher, resulting in comparable renal excretion rates and qualitatively similar renogram curves. nih.gov Such research is crucial for establishing the utility and relative advantages of new tracers. While 99mTc-MAG3 offers superior imaging characteristics due to the physical properties of Technetium-99m, research confirms that OIH clearance remains a more accurate method for the direct estimation of ERPF. nuclmed.grresearchgate.net
| Parameter | Iodohippurate (OIH) | 99mTc-MAG3 | 99mTc-DTPA |
| Primary Clearance Mechanism | Tubular Secretion | Tubular Secretion | Glomerular Filtration |
| Plasma Clearance | Higher | Lower (approx. 50-60% of OIH) nih.govnuclmed.gr | Lower |
| Image Quality | Lower (with I-131) | Superior nih.gov | Superior |
| ERPF Measurement | Gold standard for clearance method | Can predict ERPF from its clearance nih.gov | Not suitable |
| Renal Extraction Efficiency | ~87% | High | ~20% |
Comparative Analysis with Technetium-99m-Mercaptoacetyltriglycine (Tc-99m-MAG3)
Iodohippurate sodium, labeled with iodine-131 (B157037) or iodine-123, has been a cornerstone in the functional assessment of the kidneys. However, the introduction of Technetium-99m-mercaptoacetyltriglycine (Tc-99m-MAG3) presented a significant advancement in renal imaging, prompting extensive comparative studies to evaluate its efficacy relative to the established iodohippurate compounds.
Research comparing Tc-99m-MAG3 with radioiodinated hippuran has consistently demonstrated that Tc-99m-MAG3 images are of superior quality. nih.govnih.govosti.gov This is largely attributed to the more favorable physical characteristics of technetium-99m for gamma camera imaging. While both radiopharmaceuticals are effective for renal imaging, their pharmacokinetic profiles exhibit notable differences.
A key finding in comparative studies is the difference in plasma clearance between the two agents. The plasma clearance of Tc-99m-MAG3 is generally lower than that of ortho-iodohippurate (OIH). nih.gov For instance, one study reported an average plasma clearance of 138 mL/min for Tc-99m-MAG3, compared to 272 mL/min for I-131 OIH. nih.gov Despite this, a strong correlation between the clearance values of the two compounds has been observed, indicating that Tc-99m-MAG3 is a reliable alternative for assessing renal tubular function. nih.gov
The volume of distribution for Tc-99m-MAG3 is also smaller than that of I-131 OIH. nih.gov In one comparative study, the volume of distribution for Tc-99m-MAG3 was 5.96 L, whereas for I-131 OIH it was 9.41 L. nih.gov The clearance half-lives of the two agents, however, have been found to be similar. nih.govresearchgate.net
Studies have also shown no significant difference in the relative renal uptake of Tc-99m-MAG3 and I-131 OIH. nih.gov However, the 30-minute urinary excretion of Tc-99m-MAG3 was found to be slightly lower than that of I-131 OIH (36.4% vs 40.4%). nih.gov In contrast, another study involving sequential administration in normal volunteers found a slightly higher 30-minute urinary excretion for MAG3 (73%) compared to OIH (66.8%). nih.govosti.gov
While Tc-99m-MAG3 is considered a suitable replacement for radioiodinated hippuran in routine renal imaging, relative function, and transit time studies, it is not deemed as accurate for the precise estimation of renal plasma flow. nih.govresearchgate.net This is a critical distinction for research applications where exact renal plasma flow measurements are paramount.
| Parameter | Tc-99m-MAG3 | Iodohippurate (OIH) | Reference |
|---|---|---|---|
| Image Quality | Superior | Good | nih.govnih.govosti.gov |
| Plasma Clearance | Lower (e.g., 138 mL/min) | Higher (e.g., 272 mL/min) | nih.gov |
| Clearance Ratio (MAG3/OIH) | 0.61 ± 0.08 | N/A | nih.govresearchgate.net |
| Volume of Distribution | Smaller (e.g., 5.96 L) | Larger (e.g., 9.41 L) | nih.gov |
| Clearance Half-Life Ratio (MAG3/OIH) | 1.09 ± 0.12 (Similar) | N/A | nih.govresearchgate.net |
| Relative Renal Uptake | No significant difference | nih.gov | |
| 30-Minute Urinary Excretion | 36.4% | 40.4% | nih.gov |
Historical Comparative Evaluation with Diodrast
Prior to the widespread adoption of Iodohippurate sodium, Diodrast (iodopyracet) was a commonly used agent for assessing renal function. The development of the radioactive Diodrast renogram was a significant step in the external measurement of individual kidney function. auajournals.orgnih.gov This technique involved the intravenous injection of I-131 labeled Diodrast and the subsequent measurement of its accumulation and disappearance from the kidney areas using gamma-ray scintillation counters. auajournals.org
While direct quantitative comparative studies between Iodohippurate and Diodrast are scarce in contemporary literature, the transition to Iodohippurate was driven by its more favorable characteristics for renal function assessment. Diodrast clearance was utilized to estimate renal blood flow; however, Iodohippurate demonstrated a higher extraction efficiency by the renal tubules, making it a more accurate agent for this purpose.
The historical evaluation of Diodrast laid the groundwork for modern radionuclide renography. The principles of using a radiolabeled compound that is actively secreted by the renal tubules to generate a time-activity curve reflecting vascular, functional, and excretory phases were established with agents like Diodrast. auajournals.org Iodohippurate sodium ultimately superseded Diodrast due to its superior pharmacokinetic properties, which allowed for a more precise and reliable assessment of renal tubular function and renal plasma flow.
| Feature | Iodohippurate Sodium | Diodrast (Iodopyracet) | Reference |
|---|---|---|---|
| Primary Use | Measurement of effective renal plasma flow and renal tubular function. | Early agent for renal function tests, including the radioactive renogram. | auajournals.org |
| Method of Administration | Intravenous injection of radioiodinated compound. | Intravenous injection of I-131 labeled compound. | auajournals.org |
| Key Advantage over Predecessor | Higher renal extraction efficiency, providing a more accurate measure of renal plasma flow. | Allowed for external, individual kidney function assessment through the renogram. | auajournals.org |
| Historical Significance | Became the gold standard for measurement of effective renal plasma flow. | Pioneered the concept of the radioactive renogram for diagnosing urological disorders. | auajournals.orgnih.gov |
Ethical Considerations and Research Guidelines in Radiopharmaceutical Studies
Development and Implementation of Ethical Frameworks for Human Participant Research
The foundation of modern ethical frameworks for human participant research is built upon historical documents that emerged in response to past research abuses. ucmerced.edunorthwestern.edu Key international codes and reports have established the fundamental principles that guide the ethical conduct of biomedical research, including studies involving radiopharmaceuticals.
Foundational Ethical Principles:
The Nuremberg Code (1948): Arising from the post-World War II trials, this was the first international document to mandate voluntary and informed consent for research participants. northwestern.edu It also emphasized that research should be designed to yield fruitful results for the good of society, avoid unnecessary physical and mental suffering, and ensure that the degree of risk never exceeds the humanitarian importance of the problem to be solved. ucmerced.edu
The Declaration of Helsinki (1964): Developed by the World Medical Association, this declaration elaborates on the principles of the Nuremberg Code. northwestern.edu It distinguishes between research with a direct therapeutic benefit to the patient and research that is purely scientific, establishing that the well-being of the human subject should always take precedence over the interests of science and society. ucmerced.edu
The Belmont Report (1978): Issued in the United States, this report outlines three core ethical principles: northwestern.edu
Respect for Persons: This principle requires that individuals be treated as autonomous agents and that persons with diminished autonomy are entitled to protection. It is the basis for the informed consent process. ucmerced.edu
Beneficence: This involves the obligation to maximize potential benefits and minimize possible harms. ucmerced.edu
Justice: This principle pertains to the fair distribution of the burdens and benefits of research. ucmerced.edu
These foundational principles are operationalized through various regulatory and review bodies that oversee radiopharmaceutical research. In the United States, the Food and Drug Administration (FDA) and the Office for Human Research Protections (OHRP) have established regulations that govern clinical investigations. snmjournals.org
Institutional Review Boards (IRBs) and Research Ethics Committees:
The cornerstone of ethical oversight in human participant research is the Institutional Review Board (IRB), also known as an independent ethics committee. snmjournals.org An IRB is a formally designated group that reviews, approves, and monitors biomedical research involving human subjects. snmjournals.org Its primary purpose is to protect the rights and welfare of research participants. snmjournals.org The IRB has the authority to approve, require modifications to, or disapprove research protocols. snmjournals.org
For radiopharmaceutical research, IRBs work in conjunction with other specialized committees, such as the Radioactive Drug Research Committee (RDRC). The RDRC program, under FDA regulations, permits basic research using radioactive drugs in humans without an Investigational New Drug Application (IND) under specific conditions, including approval by an appropriate IRB. fda.govnih.gov These committees ensure that the research is scientifically sound, that risks to subjects are minimized and reasonable in relation to anticipated benefits, and that the selection of subjects is equitable. fda.gov
The ethical framework also mandates that the quality of the radiopharmaceutical be ensured. This includes checks for pH, radionuclide purity, radiochemical purity, and sterility before administration to human participants to prevent undue harm. nih.gov
Special Research Considerations for Specific Study Populations (e.g., Lactating Individuals in Diagnostic Research)
Research involving specific populations, such as lactating individuals, requires additional ethical and safety considerations to protect both the participant and the infant. camrt-bpg.ca When a nursing mother undergoes a diagnostic procedure with a radiopharmaceutical like Iodohippurate Sodium, there is a potential for the infant to be exposed to radiation through the consumption of breast milk and through close contact with the mother. camrt-bpg.casnmjournals.org
The guiding principle is to ensure that any potential radiation dose to the infant is kept As Low As Reasonably Achievable (ALARA). unm.edu This involves a careful assessment of the risks and benefits of the procedure and the implementation of specific guidelines to minimize infant exposure.
Key Research and Safety Considerations for Lactating Individuals:
Establishing Breastfeeding Status: The breastfeeding status of any patient of child-bearing age must be determined before the administration of a radiopharmaceutical. camrt-bpg.caunm.edu
Informed Consent: The informed consent process must include a detailed discussion of the potential risks to the nursing infant, including the transfer of radioactivity through breast milk and external exposure. ukri.org The participant should be fully informed about the recommendations for breastfeeding interruption.
Breastfeeding Interruption: Depending on the specific radiopharmaceutical and the administered dose, breastfeeding may need to be temporarily interrupted or, in rare cases, completely ceased. camrt-bpg.caicrpaedia.org The goal of interruption is to reduce the maximum radiation dose to the infant to less than 1 mSv. camrt-bpg.ca For many technetium-99m (99mTc) labeled agents, a 4-hour interruption is often recommended due to concerns about potential 99mTc-pertechnetate impurity, which is known to concentrate in the lactating breast. snmjournals.org For Iodohippurate Sodium labeled with Iodine-123 (I-123), some recommendations suggest a 4-hour interruption, while others state no interruption is necessary at certain doses. nih.gov For Iodohippurate Sodium labeled with Iodine-131 (B157037) (I-131), recommendations can range from a 4-hour interruption to a 12 to 30-hour interruption. nih.gov
Expressed Milk: Mothers can be advised to express and store milk before the procedure to feed the infant during the interruption period. nih.gov
Limiting Close Contact: In some cases, limiting prolonged close contact between the mother and infant may be advised to reduce the infant's external radiation exposure. camrt-bpg.casnmjournals.org
The following table provides examples of recommended breastfeeding interruption periods for various radiopharmaceuticals used in diagnostic research and clinical practice.
| Radiopharmaceutical | Recommended Interruption Period |
| 99mTc-Macroaggregated Albumin | Brief interruption (hours to days) |
| 99mTc-Pertechnetate | Brief interruption (hours to days) |
| 99mTc-Red Blood Cells | Brief interruption (hours to days) |
| 123I-Iodohippurate | No interruption to 4 hours |
| 131I-Iodohippurate | 4 to 30 hours |
| 67Ga-Citrate | Complete cessation |
| 131I-Sodium Iodide | Complete cessation |
This table is for illustrative purposes. Specific recommendations may vary based on the administered dose and institutional guidelines. camrt-bpg.canih.govnih.gov
Research protocols involving lactating individuals must be meticulously designed and reviewed by an IRB to ensure these protective measures are clearly defined and justified. snmjournals.org The ethical imperative is to gather necessary scientific knowledge while upholding the paramount importance of the safety of both the research participant and her child. ukri.org
Future Directions and Emerging Research Avenues for Iodohippurate Sodium Dihydrate
Advancements in Radiopharmaceutical Design and Discovery Pertaining to Renal Agents
The quest for the ideal renal radiopharmaceutical—one with high extraction efficiency, exclusive renal clearance, and no retention in non-target organs—continues to drive innovation. ias.ac.in While traditional agents like Iodohippurate and 99mTc-MAG3 have been mainstays, the focus of modern radiopharmaceutical design is shifting towards agents that can leverage the superior capabilities of Positron Emission Tomography (PET). ias.ac.in
Key advancements include:
Shift from SPECT to PET Agents: There is a growing development of PET radiotracers for renal imaging. johnshopkins.edu PET offers significant advantages over traditional planar imaging or Single Photon Emission Computed Tomography (SPECT), including higher resolution, improved quantitative accuracy due to attenuation correction, and rapid three-dimensional imaging capabilities. ias.ac.injohnshopkins.edu This transition allows for more precise measurements of renal function and detailed pathophysiological information. ias.ac.in
Novel Targeting Vectors: Research is moving beyond simple filtration or secretion markers to molecular imaging agents that target specific biological features. emory.edumdpi.com For renal tubular cells, potential targets include membrane transporters like organic anion transporters (OAT) and organic cation transporters (OCT), as well as cell surface proteins and receptors such as the angiotensin II subtype 1 receptor (AT1R), which is linked to renovascular hypertension. emory.edu This targeted approach aims to provide more specific functional information and could lead to earlier disease detection.
Theranostics: The field of theranostics, which combines diagnostic imaging with targeted radionuclide therapy, is a major avenue of research. mdpi.com By pairing an imaging radionuclide with a therapeutic one on the same targeting molecule, it's possible to visualize a disease site and then treat it with high precision. This "see what you treat" approach enhances therapeutic efficacy while minimizing damage to healthy tissues. mdpi.com While not yet a primary focus for standard renal function agents, the principles of theranostics are influencing the design of all new radiopharmaceuticals.
Optimizing Pharmacokinetics: A crucial goal is to improve the pharmacokinetic profiles of new agents. nih.gov Ideal characteristics include rapid accumulation in the kidneys, minimal uptake in other organs like the liver, and swift excretion to reduce the radiation dose to the patient. nih.govmdpi.com Strategic chemical modifications, such as altering the linker between the radionuclide and the targeting molecule, are being explored to reduce off-target binding and retention, particularly in the kidneys themselves, which can be a dose-limiting factor for some therapies. mdpi.com
Table 1: Comparison of Traditional and Emerging Renal Radiopharmaceuticals
| Feature | Traditional Agents (e.g., 131I-OIH, 99mTc-MAG3) | Emerging PET Agents (e.g., [68Ga]EDTA, [18F]FDS) |
|---|---|---|
| Imaging Modality | Planar Scintigraphy / SPECT | Positron Emission Tomography (PET) |
| Resolution & Sensitivity | Lower | Higher |
| Quantitative Accuracy | Limited by organ overlap and attenuation | Superior due to attenuation correction |
| Imaging Time | Longer acquisition times | Rapid, 3D imaging capability johnshopkins.edu |
| Examples | 131I-Iodohippurate, 99mTc-DTPA, 99mTc-MAG3 emory.edu | [68Ga]EDTA, [18F]FDS, Re(CO)3([18F]FEDA) johnshopkins.edu |
Potential Integration with Novel Imaging Modalities for Enhanced Functional Diagnostics
The functional data provided by radiotracers like Iodohippurate sodium can be significantly amplified when combined with the high-resolution anatomical information from other imaging modalities. This fusion of functional and anatomical imaging provides a more complete picture of kidney health.
PET/CT Integration: The development of PET renal agents is intrinsically linked to hybrid imaging. PET/CT scanners allow for the simultaneous acquisition of functional data from the radiotracer and precise anatomical detail from computed tomography (CT). johnshopkins.edu This combination is invaluable for accurately localizing areas of functional impairment within the kidney, overcoming the limitations of planar imaging where organ overlap can obscure results. ias.ac.in
Advanced Magnetic Resonance Imaging (MRI): While nuclear medicine techniques directly measure tracer kinetics, MRI offers alternative methods for assessing renal function. emory.edu Techniques such as diffusion-weighted imaging (DWI), blood oxygen level-dependent (BOLD) imaging, and arterial spin labeling (ASL) can provide insights into water diffusion, tissue oxygenation, and perfusion, respectively, without the use of ionizing radiation. emory.edu A more recent exploratory technique, sodium MRI (23Na-MRI), has been used to evaluate kidney tubular function by measuring the cortico-medullary sodium gradient. mdpi.com The future may see the integration of data from Iodohippurate-based scans with these advanced MRI techniques to provide a multi-parametric view of renal function.
Multiparametric and Molecular Imaging: The trend in oncologic imaging is toward multiparametric approaches, combining various imaging techniques to create a comprehensive "virtual biopsy". nih.govnih.gov This concept can be extended to renal disease. A future diagnostic workup could involve a nuclear medicine scan to quantify effective renal plasma flow, followed by an advanced MRI study to assess tissue microstructure and oxygenation. This integrated approach would offer a more robust characterization of kidney disease than any single modality alone.
Table 2: Advantages of Integrating Functional Tracers with Novel Imaging Modalities
| Integrated Modality | Key Advantages | Potential Clinical Application |
|---|---|---|
| PET/CT | - High-resolution anatomical co-registration johnshopkins.edu | Pinpointing obstructive uropathy; Differentiating scars from active infection; Quantifying split renal function with high accuracy. |
| Advanced MRI (DWI, BOLD) | - No ionizing radiation
| Early detection of ischemic injury; Monitoring fibrosis in chronic kidney disease; Assessing renal transplant viability. |
| Sodium MRI (23Na-MRI) | - Directly assesses tubular function by measuring sodium gradients mdpi.com | Evaluating tubular dysfunction in dialysis patients; Investigating early stages of hypertensive nephropathy. |
Identification of Unresolved Research Challenges and Opportunities
Despite decades of use, there remain significant challenges and opportunities for research concerning Iodohippurate sodium and the development of next-generation renal radiopharmaceuticals.
Improving Quantitative Accuracy: While renography provides reliable relative renal function, achieving accurate absolute quantification remains a challenge with planar imaging. ias.ac.inemory.edu The technical limitations of 2D imaging restrict the ability to obtain precise quantitative data, which is crucial for the early detection and monitoring of many renal diseases. ias.ac.in The development and validation of PET agents is a primary opportunity to overcome this hurdle. ias.ac.in
Development of Disease-Specific Tracers: Current agents provide general information on perfusion and filtration. A major opportunity lies in creating tracers that can visualize specific disease processes at the molecular level. emory.edu For example, developing agents that target markers of fibrosis, inflammation, or specific transporters could enable earlier and more precise diagnosis of conditions like diabetic nephropathy or acute tubular necrosis long before global function declines.
Supply Chain for Novel Radionuclides: As research moves towards new PET agents and theranostics, the reliable supply of emerging radionuclides becomes critical. nih.gov Many promising isotopes are not as readily available as Technetium-99m. Ensuring a stable and accessible supply chain for radionuclides like Gallium-68 (68Ga) or Fluorine-18 (18F), and potentially therapeutic isotopes, is essential for clinical translation. nih.gov
Table 3: Research Challenges and Opportunities in Renal Radiopharmaceuticals
| Research Challenge | Associated Opportunity |
|---|---|
| Limited quantitative accuracy of planar imaging ias.ac.in | Develop and clinically validate PET-based renal agents for superior quantification and earlier disease detection. ias.ac.in |
| Off-target radiation dose to healthy tissues mdpi.com | Optimize molecular structure (e.g., linkers, charge) to improve pharmacokinetic profiles and accelerate clearance from non-target organs. mdpi.com |
| Lack of disease-specific functional information | Design novel radiotracers targeting specific molecular pathways of renal disease (e.g., fibrosis, inflammation, specific transporters). emory.edu |
| Logistics and supply of novel radionuclides nih.gov | Invest in production and distribution infrastructure for emerging medical isotopes to support clinical adoption of new PET and theranostic agents. |
Q & A
Basic Research Questions
Q. What analytical methods are recommended to verify the purity and stability of iodohippurate sodium dihydrate in radiopharmaceutical formulations?
- Methodological Answer : Purity assessment should follow pharmacopoeial standards, including:
- High-Performance Liquid Chromatography (HPLC) for quantifying impurities.
- Nuclear Magnetic Resonance (NMR) to confirm structural integrity.
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to detect trace metal contaminants.
Stability studies should employ accelerated degradation protocols under varying pH, temperature, and light conditions, with periodic analysis using validated spectrophotometric methods .
Q. How should researchers design experiments to characterize the solubility profile of this compound in aqueous and organic solvents?
- Methodological Answer :
- Prepare saturated solutions in solvents (e.g., water, ethanol, DMSO) at controlled temperatures (e.g., 25°C, 37°C).
- Use gravimetric analysis or UV-Vis spectrophotometry to measure solubility limits.
- Validate results with triplicate trials and statistical analysis (e.g., standard deviation). Reference pharmacopoeial guidelines for solvent compatibility .
Q. What protocols ensure accurate preparation of this compound solutions for pharmacokinetic studies?
- Methodological Answer :
- Use anhydrous solvents to prevent unintended hydration.
- Calibrate pH meters and adjust solutions to physiological pH (7.4) using phosphate buffers.
- Document preparation steps (e.g., weighing precision, mixing duration) to ensure reproducibility .
Advanced Research Questions
Q. How can orthogonal experimental design optimize the synthesis of this compound for enhanced radiochemical yield?
- Methodological Answer :
- Select critical factors (e.g., reactant molar ratios, temperature, reaction time) and assign levels based on prior studies.
- Use an L9 (3⁴) orthogonal array to test interactions between factors.
- Analyze variance (ANOVA) to identify dominant variables affecting yield.
- Example: Varying sodium iodide concentration and hydration time to maximize radiochemical purity .
Q. What strategies resolve contradictions in pharmacokinetic data for this compound across preclinical models?
- Methodological Answer :
- Conduct a systematic meta-analysis to compare interspecies metabolic rates, dosing regimens, and imaging protocols.
- Validate assays using standardized reference materials (e.g., USP-certified compounds).
- Control variables such as animal diet, hydration status, and injection site to reduce variability .
Q. How should researchers address discrepancies in stability data between this compound and its anhydrous form?
- Methodological Answer :
- Perform competitive stability testing under identical conditions (humidity, temperature).
- Use X-ray diffraction (XRD) to monitor crystallinity changes and thermal gravimetric analysis (TGA) to assess dehydration kinetics.
- Cross-reference results with pharmacopoeial monographs to identify acceptable degradation thresholds .
Methodological Frameworks for Data Presentation
Q. What are best practices for structuring the Results and Discussion sections in studies involving this compound?
- Guidelines :
- Results : Organize data by research objective (e.g., synthesis, stability, pharmacokinetics). Use tables with descriptive titles (e.g., "Table 1: Radiochemical Yield at Varying Temperatures") and avoid interpretive language.
- Discussion : Link findings to hypotheses (e.g., "The reduced yield at 40°C aligns with thermal decomposition observed in TGA"). Address limitations (e.g., "In vivo variability may stem from renal clearance rates") and propose follow-up experiments .
Q. How can researchers ensure reproducibility when documenting this compound synthesis protocols?
- Guidelines :
- Include step-by-step procedures with exact quantities (e.g., "2.5 g ± 0.01 g"), equipment specifications (e.g., "HPLC column: C18, 5 µm"), and environmental controls (e.g., "reaction conducted under nitrogen atmosphere").
- Publish supplementary materials detailing failed attempts or anomalous results to aid troubleshooting .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
